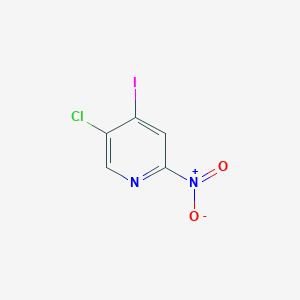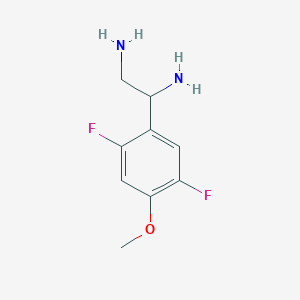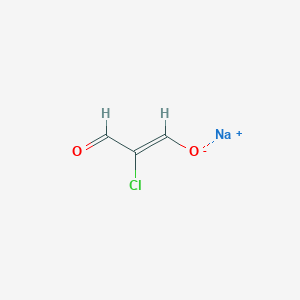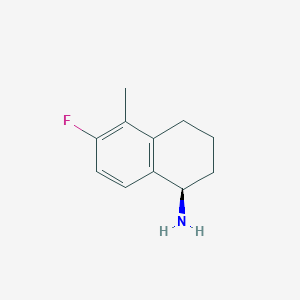
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C10H11BrFNO2 and a molecular weight of 276.1 g/mol . This compound is of interest due to its unique chemical structure, which includes bromine, fluorine, and methoxy functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-4-methylpyridine as a starting material, which undergoes a series of reactions including halogenation, substitution, and cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed due to their efficiency and selectivity . These methods allow for the large-scale production of 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-fluoro-4-methoxypyridine: Similar structure but lacks the cyclobutoxy group.
3-Bromo-6-fluoro-2-methoxyphenol: Contains a phenol group instead of a pyridine ring.
Uniqueness
2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is unique due to the presence of the cyclobutoxy group, which can impart distinct chemical and biological properties. This structural feature differentiates it from other fluorinated pyridines and enhances its utility in various applications .
Propiedades
Fórmula molecular |
C10H11BrFNO2 |
|---|---|
Peso molecular |
276.10 g/mol |
Nombre IUPAC |
2-bromo-6-cyclobutyloxy-3-fluoro-4-methoxypyridine |
InChI |
InChI=1S/C10H11BrFNO2/c1-14-7-5-8(13-10(11)9(7)12)15-6-3-2-4-6/h5-6H,2-4H2,1H3 |
Clave InChI |
BSEWBUHBUJSEQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1F)Br)OC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13033892.png)
![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)






